An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-butoxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-butoxybenzoic acid
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven experimental protocols for properties that are critical for molecular characterization, formulation, and analytical development. We delve into the structural, thermal, and solution-state characteristics of the molecule, offering not only data but also the causal scientific reasoning behind experimental methodologies. This guide serves as both a reference and a practical manual for the empirical validation of key physicochemical parameters.
Compound Identification and Pharmaceutical Relevance
4-Amino-3-butoxybenzoic acid is a substituted aromatic compound of significant interest in pharmaceutical sciences, primarily recognized as a process impurity and potential metabolite related to the local anesthetic Oxybuprocaine.[1] A thorough understanding of its physicochemical profile is therefore essential for analytical method development, impurity profiling, and assessing its potential pharmacokinetic and pharmacodynamic impact.
Chemical Identity
The fundamental identifiers for 4-Amino-3-butoxybenzoic acid are summarized below.
| Identifier | Value | Source |
| Chemical Name | 4-Amino-3-butoxybenzoic acid | [1][2][3] |
| CAS Number | 23442-22-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |
| Molecular Weight | 209.24 g/mol | [1][3] |
| Synonyms | 3-Butoxy-4-aminobenzoic acid, Oxybuprocaine Impurity 2 | [1][2] |
| SMILES | O=C(O)c1cc(OCCCC)c(cc1)N | [2] |
| InChIKey | HXPQKILUHVHNEE-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties and Interpretation
The behavior of a molecule in both biological and manufacturing contexts is dictated by its intrinsic physicochemical properties. This section details the known and predicted values for 4-Amino-3-butoxybenzoic acid and provides expert interpretation relevant to drug development.
Summary of Physicochemical Data
| Property | Value | Type | Source |
| Melting Point | 123-125 °C | Experimental | [3] |
| pKa | 4.72 ± 0.10 | Predicted | [3] |
| LogP (Octanol/Water) | 2.1459 | Computational | [1] |
| Topological Polar Surface Area (TPSA) | 72.55 Ų | Computational | [1] |
| Boiling Point | 383.5 ± 27.0 °C | Predicted | [2][3] |
| Density | 1.177 ± 0.06 g/cm³ | Predicted | [2][3] |
| Hydrogen Bond Donors | 2 | Computational | [1] |
| Hydrogen Bond Acceptors | 3 | Computational | [1] |
| Rotatable Bonds | 5 | Computational | [1] |
| Vapor Pressure | 0 mmHg at 25 °C | Experimental | [2] |
| Flash Point | 185.735 °C | Predicted | [2] |
Interpretation for Drug Development
-
Thermal Properties: The experimental melting point of 123-125 °C indicates that 4-Amino-3-butoxybenzoic acid is a crystalline solid at room temperature.[3] A sharp melting range is a primary indicator of high purity. The high predicted boiling point (383.5 °C) is consistent with a molecule possessing strong intermolecular forces, namely hydrogen bonding from the carboxylic acid and amine groups, which requires significant energy to overcome for phase transition.[2]
-
Ionization (pKa): With a predicted pKa of 4.72, the molecule's ionization state is highly dependent on pH.[3] This pKa is characteristic of the carboxylic acid functional group. At physiological pH (≈7.4), the carboxylic acid will be predominantly deprotonated, yielding a negatively charged carboxylate ion. This ionization is a critical determinant of aqueous solubility, membrane permeability, and potential interactions with biological targets.
-
Lipophilicity (LogP): The calculated LogP of 2.15 suggests the molecule has moderate lipophilicity.[1] This value falls within the range typically considered favorable for oral drug absorption, balancing aqueous solubility with the ability to partition into lipid membranes. It serves as a key input for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Polarity and Hydrogen Bonding (TPSA): A TPSA of 72.55 Ų reflects the molecule's surface polarity, contributed by the oxygen and nitrogen atoms.[1] This value is often used to predict cell permeability. The presence of two hydrogen bond donors (from -NH₂ and -COOH) and three acceptors (from C=O, -OH, and -O-) governs its interactions with water and polar solvents, directly influencing solubility and its ability to bind to protein targets.[1]
Experimental Determination of Critical Properties
While predicted and literature data provide a strong foundation, empirical determination of key properties is paramount for regulatory submission and robust scientific understanding. The following sections provide trusted, step-by-step protocols for validating the most influential physicochemical parameters.
Melting Point Determination (Capillary Method)
Causality: The capillary method provides a melting range, the breadth of which is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[4] A slow, controlled heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.[4]
Detailed Methodology:
-
Sample Preparation: Ensure the 4-Amino-3-butoxybenzoic acid sample is completely dry and finely powdered to facilitate uniform packing and heat transfer.
-
Capillary Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into a compact column of 2-3 mm at the sealed end.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (123°C).
-
Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record Temperatures:
-
T₁ (Onset): Record the temperature at which the first drop of liquid appears.
-
T₂ (Completion): Record the temperature at which the last solid particle melts completely.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For high-purity compounds, this range should be narrow (≤ 2°C).
pKa Determination (Potentiometric Titration)
Causality: Potentiometric titration is the gold-standard method for pKa determination, directly measuring the change in pH of a solution as a titrant of known concentration is added.[5][6] For an amphoteric molecule like 4-Amino-3-butoxybenzoic acid, titrating from a low pH to a high pH allows for the sequential observation of deprotonation events. The pKa is the pH at which the acidic form and its conjugate base are in equal concentration, identified as the midpoint of the steepest portion of the titration curve (the inflection point).[6] Maintaining constant ionic strength is crucial as ion activity can influence pH measurements.[5]
Detailed Methodology:
-
Apparatus Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]
-
Solution Preparation:
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH).
-
Accurately prepare a ~1 mM solution of 4-Amino-3-butoxybenzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]
-
-
Titration Setup:
-
Place a precise volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of the basic amine group.[5]
-
-
Initial pH Adjustment: Add a small amount of standardized acid (e.g., 0.1 M HCl) to the solution to lower the pH to ~2, ensuring all functional groups are fully protonated.[6]
-
Titration Execution:
-
Begin adding the 0.1 M NaOH titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[6]
-
Continue the titration until the pH reaches ~12 to ensure all relevant protonation sites are titrated.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence point(s).
-
The pH at the half-equivalence point corresponds to the pKa. For the carboxylic acid, this will be the first pKa observed.
-
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]
Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility.[7] The method's core principle is to create a saturated solution in a given solvent by allowing an excess of the solid compound to equilibrate over an extended period.[8] This ensures that the measured concentration represents the true equilibrium solubility, avoiding the potential for supersaturation that can occur in kinetic methods. Centrifugation or filtration is a critical step to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.
Detailed Methodology:
-
System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of solid 4-Amino-3-butoxybenzoic acid to a vial containing a known volume of the buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifuge the vial at high speed.
-
Filter the suspension through a low-binding 0.45 µm filter.
-
-
Quantification:
-
Carefully extract an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation: Calculate the original solubility in the buffer by correcting for the dilution factor. Report the result in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported.[7]
Conclusion
4-Amino-3-butoxybenzoic acid presents a physicochemical profile of a moderately lipophilic, acidic molecule that is solid at ambient temperatures. Its predicted pKa of 4.72 is the dominant feature influencing its behavior in aqueous solution, rendering it predominantly ionized and more soluble at physiological and basic pH. The computational LogP and TPSA values suggest reasonable membrane permeability, a critical factor in ADME profiling. While key data points are available, this guide underscores the necessity of rigorous experimental verification using standardized protocols. The provided methodologies for determining melting point, pKa, and solubility serve as a reliable framework for researchers to generate the high-quality data required for advancing drug development, analytical science, and regulatory compliance.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Stojanovska, N., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. Retrieved from [Link]
-
Bahr, M. N., et al. (2021). pKa Determination. Bio-protocol. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Bergström, C. A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Amino-3-butoxybenzoic acid (23442-22-0) for sale [vulcanchem.com]
- 3. 4-Amino-3-butoxybenzoicacid , 97% , 23442-22-0 - CookeChem [cookechem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
